molecular formula C6HBrClF2I B2369832 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene CAS No. 2451256-38-3

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene

Cat. No.: B2369832
CAS No.: 2451256-38-3
M. Wt: 353.33
InChI Key: RGNBUJBAAKGGKK-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClF2I. This compound is characterized by the presence of multiple halogen atoms attached to a benzene ring, making it a highly substituted halobenzene. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s worth noting that halogenated aromatic compounds often participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a halogen atom in the aromatic ring.

Biochemical Pathways

Halogenated aromatic compounds like this are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling . This reaction is used to form carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.

Pharmacokinetics

The physicochemical properties of the compound, such as its melting point and density , can influence its pharmacokinetic behavior. For instance, these properties can affect the compound’s solubility and therefore its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Preparation Methods

The synthesis of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the sequential halogenation of a benzene ring. For instance, starting with a difluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the respective halogen atoms. The final iodination step is often performed using iodine and a suitable oxidizing agent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Comparison with Similar Compounds

1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:

  • 1-Bromo-2-chloro-3,4-difluorobenzene
  • 1-Bromo-3-chloro-4,5-difluorobenzene
  • 1-Bromo-4-chloro-2,3-difluorobenzene

These compounds share similar structures but differ in the positions of the halogen atoms. The unique arrangement of halogens in this compound imparts distinct reactivity and properties, making it suitable for specific applications .

Properties

IUPAC Name

1-bromo-5-chloro-3,4-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF2I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBUJBAAKGGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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